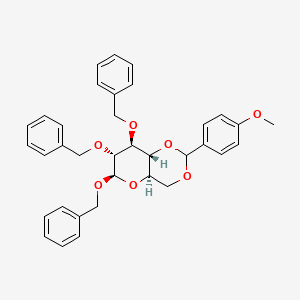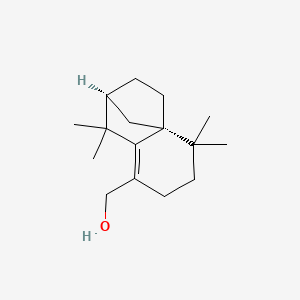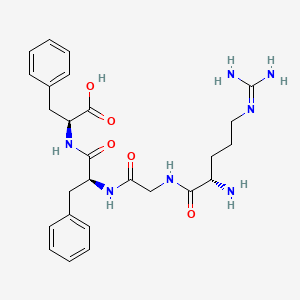
Insulin B (22-25)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Insulin B (22-25) is a useful research compound. Its molecular formula is C26H35N7O5 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Insulin B (22-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Insulin B (22-25) including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Insulin B (22-25) typically involves solid-phase peptide synthesis (SPPS). This method uses automated synthesizers to sequentially add amino acids to a growing peptide chain, with each step involving coupling and deprotection reactions. The reaction conditions include the use of coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) to ensure the correct sequence and structure.
Industrial Production Methods
On an industrial scale, the production of Insulin B (22-25) involves large-scale SPPS with optimized reaction conditions to maximize yield and purity. The process also includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product meets quality standards.
化学反应分析
Types of Reactions
Insulin B (22-25) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: : Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of Insulin B (22-25) and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Insulin B (22-25) is widely used in scientific research due to its relevance in studying insulin's structure and function. It is used in:
Chemistry: : To understand peptide bond formation and stability.
Biology: : To study insulin receptor interactions and signaling pathways.
Medicine: : In the development of insulin analogs for diabetes treatment.
Industry: : In the production of insulin-based pharmaceuticals.
作用机制
Insulin B (22-25) exerts its effects by interacting with insulin receptors on cell surfaces. The binding of this peptide fragment to the receptor triggers a cascade of intracellular signaling pathways, leading to glucose uptake and metabolism regulation. The molecular targets involved include insulin receptor substrates (IRS) and downstream effectors like PI3K and AKT.
相似化合物的比较
Insulin B (22-25) is compared to other insulin fragments and analogs, such as Insulin A (1-21) and various insulin derivatives used in diabetes treatment. Its uniqueness lies in its specific amino acid sequence, which allows for targeted studies on insulin's B-chain functionality.
List of Similar Compounds
Insulin A (1-21)
Insulin B (1-21)
Insulin analogs (e.g., Lispro, Aspart)
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c27-19(12-7-13-30-26(28)29)23(35)31-16-22(34)32-20(14-17-8-3-1-4-9-17)24(36)33-21(25(37)38)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQSQYAZCCLOEX-ACRUOGEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
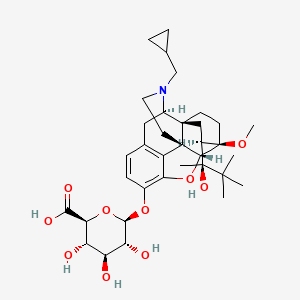
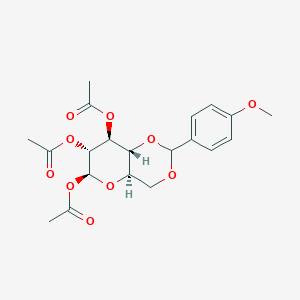
![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)
![N-[(S)-(4-Chlorophenyl)phenylmethyl]-formamide](/img/structure/B1516586.png)
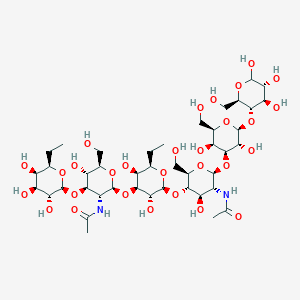
![(1S,2R,3S,5S,6S,7S,8R)-1,6,8,9,10,11,11-Heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B1516603.png)
![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)
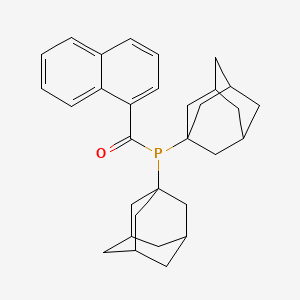
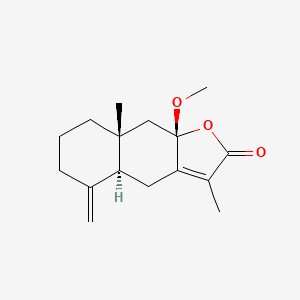
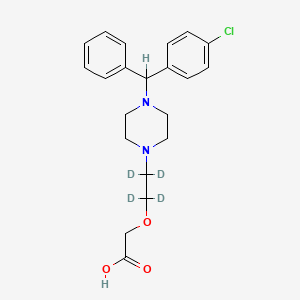
![(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516636.png)

